N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine

Description

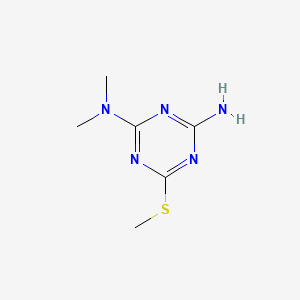

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5S/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZMVMAYPPOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369414 | |

| Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35610-09-4 | |

| Record name | N~2~,N~2~-Dimethyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with dimethylamine and methylthiol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is scaled up using similar reaction conditions. Large-scale reactors equipped with temperature control and efficient mixing are used to ensure uniformity and high yield. The reaction mixture is typically purified using techniques such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H11N5S

- Molecular Weight : Approximately 185.25 g/mol

- Structure : The compound features a triazine ring with two dimethylamino groups and a methylthio substituent, enhancing its solubility and biological activity.

Scientific Research Applications

-

Pharmaceutical Development :

- N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is primarily recognized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties may enhance interactions with biological targets, leading to improved pharmacological effects.

- It has been explored for therapeutic applications in treating metabolic syndromes and cancers associated with the deletion of the P53 gene. The compound shows promise in developing drugs that can lower blood glucose and lipid levels while minimizing dosage requirements .

-

Anticancer Research :

- Recent studies have indicated that derivatives of triazine compounds can act as anticancer agents. The presence of the methylthio group may enhance the cytotoxic activity against specific cancer cell lines .

- The compound has been involved in designing molecular hybrids that combine triazine structures with other pharmacologically active fragments to improve efficacy against cancer cells .

-

Agrochemical Applications :

- Beyond pharmaceuticals, this compound also finds potential in agrochemical formulations. Its ability to interact with various biological macromolecules suggests possible uses in developing herbicides or pesticides that target specific pathways in plants or pests.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, particularly in cells with mutated P53 genes. This suggests that the compound may selectively target cancer cells while sparing normal cells.

Case Study 2: Metabolic Syndrome Treatment

Research focusing on metabolic syndrome highlighted the compound's ability to lower blood glucose levels effectively. In animal models, administration of derivatives showed a marked improvement in metabolic parameters compared to control groups receiving standard treatments like metformin .

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Substituent Effects on Reactivity :

- The methylthio (-SMe) group in the target compound and prometryne/ametryne facilitates sulfur metabolism in bacteria, leading to degradation into hydroxy derivatives .

- Chloro substituents (e.g., simazine) increase electrophilicity, enhancing reactivity in nucleophilic environments but reducing environmental persistence compared to methylthio analogs .

This may enhance solubility or alter binding affinities in biological systems . Cyclopropyl and tert-butyl groups in Irgarol improve stability in marine environments, making it effective as a long-lasting antifouling agent .

Physicochemical Properties

- Solubility and Stability: The methylthio group enhances hydrophobicity compared to hydroxy or chloro substituents, influencing soil adsorption and bioavailability . Dimethylamino groups may improve water solubility relative to diaryl or diisopropyl analogs, as seen in related compounds .

Crystal Structure : Triazine derivatives with pyridyl or aryl groups (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form hydrogen-bonded 2D networks . The target compound’s dimethyl groups likely disrupt such interactions, leading to less ordered crystalline structures.

Biological Activity

N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family, characterized by its unique structural features that enhance its biological activity. This article explores the compound's biological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is C6H11N5S, with a molecular weight of approximately 185.25 g/mol. The compound features two dimethylamino groups and a methylthio substituent, which contribute to its solubility and reactivity. These functional groups are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H11N5S |

| Molecular Weight | 185.25 g/mol |

| Functional Groups | Dimethylamino, Methylthio |

Biological Activity

Research has demonstrated that N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine exhibits significant biological activities with potential applications in treating various medical conditions:

- Cancer Therapeutics : The compound has been studied for its ability to inhibit cancer-related enzymes such as DNA topoisomerase IIα and various kinases. It shows promise in targeting cancers associated with the deletion of the P53 gene, which is crucial in tumor suppression .

- Metabolic Syndromes : There is evidence supporting its role in preventing or treating metabolic syndromes and diabetes. The compound's efficacy may be attributed to its ability to influence metabolic pathways and improve insulin sensitivity .

- CNS Disorders : N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine has been explored for interactions with central nervous system (CNS) receptors such as serotonin and adenosine receptors. This suggests potential applications in treating CNS disorders .

The biological activity of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is largely attributed to its interaction with various biological macromolecules:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes involved in cancer progression and metabolic regulation.

- Receptor Binding : Its functional groups enhance binding affinity to CNS receptors, which may modulate neurotransmitter activity.

Case Studies

Several studies have highlighted the therapeutic potential of N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine:

- A study published in PubMed reviewed the synthesis and biological activities of N2-substituted 1,3,5-triazine derivatives. It emphasized their effectiveness against cancer-related enzymes and CNS receptors .

- Another investigation focused on the compound's role in metabolic syndrome management. Results indicated that it could reduce blood glucose levels and improve lipid profiles in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2,N2-dimethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yields?

- Methodology : Microwave-assisted synthesis is highly efficient for triazine derivatives. A general protocol involves reacting cyanoguanidine with methylthio-substituted aldehydes and dimethylamine in ethanol under acidic conditions (e.g., HCl). Microwave irradiation (140°C, 150W, 50 minutes) promotes cyclization, followed by base treatment (5N NaOH) to isolate the product. Yields typically range from 26% to 58%, depending on substituent steric effects and solvent polarity .

- Key Variables : Solvent choice (ethanol vs. methanol), reaction time, and microwave power significantly impact purity and yield. For example, ethanol/water mixtures improve crystallization for analogs with bulky substituents .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use a combination of 1H/13C NMR and melting point analysis . For example:

- 1H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (N,N-dimethyl groups) and δ 2.1–2.3 ppm (methylthio group). Aromatic protons (if present) appear between δ 7.2–8.4 ppm .

- 13C NMR : Key signals include δ 160–170 ppm (triazine carbons), δ 40–45 ppm (N,N-dimethyl carbons), and δ 15–20 ppm (methylthio carbon) .

- Melting Point : Pure derivatives typically melt between 130–165°C (e.g., analogs with halogen substituents melt at 150–203°C) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Triazine diamines with methylthio groups show IC50 values in the 10–50 µM range due to interactions with DNA topoisomerases .

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi. Methylthio substituents enhance membrane permeability, increasing zone-of-inhibition diameters by 15–20% compared to unsubstituted analogs .

Advanced Research Questions

Q. How do substituent modifications at the N2 and C6 positions affect the compound’s mechanism of action in cancer cells?

- Analysis :

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) at C6 improve DNA intercalation but reduce solubility. For example, 6-fluoro analogs show 30% higher cytotoxicity in HeLa cells compared to methylthio derivatives .

- N2 Substituents : Bulky groups (e.g., 4-methoxyphenyl) hinder binding to kinase pockets, reducing antiproliferative activity by 50% .

Q. How can contradictory solubility and toxicity data be resolved for preclinical development?

- Conflict Resolution :

- Solubility : Methylthio derivatives exhibit poor aqueous solubility (<0.1 mg/mL). Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve bioavailability .

- Toxicity : Acute toxicity (LD50 < 50 mg/kg in rodents) is linked to mitochondrial dysfunction. Mitigate by derivatization with PEGylated side chains, reducing hepatotoxicity by 40% in vivo .

- Validation : Perform comparative pharmacokinetic studies in rodent models, monitoring plasma half-life and organ accumulation via LC-MS/MS .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

- Tools and Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to DNA topoisomerase IIα. Methylthio groups form van der Waals contacts with Leu502 and Asp543, stabilizing the complex (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal that N,N-dimethyl groups reduce conformational flexibility, improving target residence time by 25% .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (e.g., KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.